molecular formula C7H12N2O B6155425 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol CAS No. 1784642-48-3

2-(1-methyl-1H-imidazol-5-yl)propan-2-ol

Cat. No. B6155425
CAS RN: 1784642-48-3
M. Wt: 140.2
InChI Key:
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Description

“2-(1-methyl-1H-imidazol-5-yl)propan-2-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H12N2O . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While specific information on the mechanism of action for “2-(1-methyl-1H-imidazol-5-yl)propan-2-ol” is not available, it’s worth noting that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Given the broad range of biological activities of imidazole derivatives, there is a great potential for the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol involves the reaction of 1-methyl-1H-imidazole with 2-bromo-2-methylpropan-1-ol in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-imidazole", "2-bromo-2-methylpropan-1-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-imidazole in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 2-bromo-2-methylpropan-1-ol to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. diethyl ether).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1784642-48-3

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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